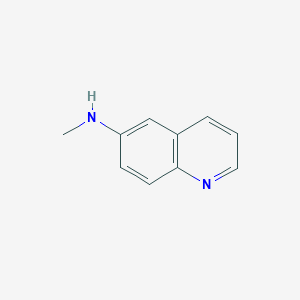

N-methylquinolin-6-amine

Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Biology and Pharmaceutical Sciences

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net Described as a "privileged structure," its derivatives are widely distributed in nature and synthetic compounds, exhibiting a vast array of pharmacological activities. researchgate.net This structural motif's versatility and the relative ease of its synthesis have made it a focal point for researchers for decades. biointerfaceresearch.com

The biological importance of quinoline is underscored by the number of drugs that incorporate this structure. mdpi.com These include well-known antimalarials like quinine (B1679958) and chloroquine (B1663885), antibacterials such as ofloxacin, and anticancer agents like camptothecin (B557342) and its analogs. biointerfaceresearch.commdpi.comnih.gov The broad spectrum of activities associated with quinoline derivatives also encompasses anti-inflammatory, antiviral, antifungal, antihypertensive, and antipsychotic properties. orientjchem.orgnih.govrsc.org The ability to modify the quinoline nucleus with various substituents allows for the fine-tuning of its pharmacological characteristics, enabling the development of novel therapeutic agents for a multitude of diseases. orientjchem.org The activity of these compounds is highly dependent on the type, position, and nature of the substituents attached to the quinoline ring. biointerfaceresearch.com

Research Context of N-Methylated Quinolines and their Derivatives

Within the broader field of quinoline research, the study of N-methylated derivatives holds specific interest. Methylation, the addition of a methyl group, can significantly alter a molecule's physical, chemical, and biological properties. In the context of quinolines, methylation can occur on the heterocyclic nitrogen atom or on a nitrogen-containing substituent, such as an amine group.

Research has shown that N-methylation can influence the biological efficacy of quinoline-based compounds. For instance, studies on certain 11-substituted 6H-indolo[2,3-b]quinolines found that 5-methylated derivatives were more cytotoxic than their 6-methylated counterparts, indicating that the position of methylation is crucial for activity. orientjchem.org Similarly, the introduction of various substituents on the quinoline ring and the N-methylation of an attached piperidinone scaffold were found to considerably affect the antitubercular activity of a series of compounds. mdpi.com

The synthesis of N-methylated quinolines is an active area of research, with methods being developed for selective methylation. For example, the reductive N-methylation of quinolines using methanol (B129727) as both a hydrogen and methyl source has been achieved with specific catalysts. acs.org One study detailed the selective mono-N-methylation of various amines, including the synthesis of N-methylquinolin-6-amine, using methanol and a heterogeneous nickel catalyst. rsc.org Research into derivatives of this compound itself is also present in the literature; for example, N,N-dimethylquinolin-6-amine has been synthesized and used in further chemical reactions. mdpi.com These studies highlight the ongoing effort to create and evaluate novel methylated quinoline derivatives for potential applications in various scientific fields.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 83407-38-9 | rsc.orgachemblock.comchemscene.com |

| Molecular Formula | C10H10N2 | achemblock.comuni.lucenmed.com |

| Molecular Weight | 158.20 g/mol | chemscene.comcenmed.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | CNC1=CC2=C(C=C1)N=CC=C2 | uni.lu |

| InChI Key | XXTCHBBZIBFUCN-UHFFFAOYSA-N | uni.lu |

Table 2: Prominent Examples of Bioactive Quinoline-Based Drugs

| Compound Name | Class | Primary Use | Source |

|---|---|---|---|

| Quinine | Natural Product / Alkaloid | Antimalarial | biointerfaceresearch.commdpi.com |

| Chloroquine | Synthetic Quinoline | Antimalarial, Antirheumatic | biointerfaceresearch.commdpi.com |

| Camptothecin | Natural Product / Alkaloid | Anticancer | mdpi.comnih.gov |

| Ofloxacin | Fluoroquinolone | Antibacterial | biointerfaceresearch.com |

| Montelukast | Quinoline Derivative | Antiasthmatic | mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTCHBBZIBFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83407-38-9 | |

| Record name | N-methylquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Analytical Characterization of N Methylquinolin 6 Amine

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For N-methylquinolin-6-amine, LC-MS serves as a crucial tool for purity assessment, stability studies, and identification of metabolites in various matrices.

In a typical LC-MS/MS analysis of aminoquinoline compounds, separation is achieved using a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid). This setup is effective for separating polar aromatic amines.

Following chromatographic separation, detection is performed by a mass spectrometer, commonly using positive-mode electrospray ionization (ESI), as the amine functional group is readily protonated. ESI is a soft ionization technique that typically generates the intact protonated molecule, [M+H]⁺. For this compound (molecular weight 158.20 g/mol ), this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 159.2.

For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. In this mode, the [M+H]⁺ precursor ion is selected and fragmented, and specific product ions are monitored. This technique is essential for quantifying trace levels of the compound and is widely applied in the analysis of related 4-aminoquinoline (B48711) derivatives in metabolic stability studies and for the detection of potential genotoxic impurities like nitrosamines that can form from secondary amines. ucsf.eduresearchgate.netmdpi.comresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique historically used for analyzing non-volatile, thermally unstable, and polar compounds. wikipedia.orgcreative-proteomics.com Developed in the 1980s, it involves bombarding a sample, dissolved in a non-volatile liquid matrix such as glycerol (B35011) or 3-nitrobenzyl alcohol, with a high-energy beam of neutral atoms (typically argon or xenon). wikipedia.org

The impact of the atom beam desorbs and ionizes the analyte molecules from the matrix. This process is gentle enough to predominantly produce intact protonated molecules, [M+H]⁺, with minimal fragmentation. wikipedia.org For this compound, FAB-MS would be expected to produce a strong signal corresponding to the protonated molecule at m/z 159.2.

This technique is particularly useful for confirming the molecular weight of the compound. nih.gov While largely superseded by modern techniques like ESI and Matrix-Assisted Laser Desorption/Ionization (MALDI), FAB-MS remains a valid method for the characterization of compounds like this compound, especially when dealing with complex matrices or when older instrumentation is employed. creative-proteomics.comnih.gov The choice of matrix can be critical, as it can influence the ionization efficiency and the resulting spectrum. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, an aromatic secondary amine, would exhibit several characteristic absorption bands.

The most notable peak would be the N-H stretching vibration of the secondary amine, which typically appears as a single, relatively weak to medium band in the region of 3300–3500 cm⁻¹. spectroscopyonline.comorgchemboulder.com For aromatic secondary amines specifically, this peak is often observed near 3400 cm⁻¹. spectroscopyonline.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com

Other significant absorptions include the aromatic C-H stretching vibrations, which appear as sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching from the N-methyl group is expected to produce a medium-intensity peak in the 2805–2780 cm⁻¹ range. spectroscopyonline.com The quinoline (B57606) ring system gives rise to characteristic C=C and C=N bond stretching vibrations in the 1500–1620 cm⁻¹ region. A strong absorption corresponding to the aromatic C-N stretching vibration is expected between 1250 cm⁻¹ and 1350 cm⁻¹. orgchemboulder.com Finally, a broad and strong N-H wagging (out-of-plane bending) band is characteristic of secondary amines and typically appears in the 700–750 cm⁻¹ range. spectroscopyonline.com

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Aromatic Amine | ~3400 | Weak-Medium |

| C-H Stretch | Aromatic (Quinoline) | 3000–3100 | Medium-Sharp |

| C-H Stretch | Aliphatic (N-Methyl) | 2780–2820 | Medium |

| C=C / C=N Stretch | Aromatic (Quinoline Ring) | 1500–1620 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250–1350 | Strong |

| N-H Wag | Secondary Amine | 700–750 | Strong-Broad |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. The quinoline ring is a bicyclic aromatic system that exhibits strong UV absorption. The presence of the amino group at the 6-position, which acts as an auxochrome, significantly influences the spectrum. researchgate.net

The UV-Vis spectrum of this compound is expected to be very similar to that of its parent compound, 6-aminoquinoline (B144246). The spectrum is characterized by multiple absorption bands corresponding to π→π* transitions within the quinoline chromophore. The amino group causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. nih.gov

Data for the closely related 6-aminoquinoline shows distinct absorption peaks. The N-methylation of the amino group is expected to have only a minor effect on the position of these absorption maxima.

Table 2: UV-Visible Absorption Data for 6-Aminoquinoline (in Methanol)

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

|---|---|---|---|

| 247 nm | 37154 L·mol⁻¹·cm⁻¹ | Methanol | NIST WebBook nih.gov |

| 283 nm | 5129 L·mol⁻¹·cm⁻¹ | Methanol | NIST WebBook nih.gov |

| 355 nm | 3090 L·mol⁻¹·cm⁻¹ | Methanol | NIST WebBook nih.gov |

X-ray Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be calculated. wikipedia.orgspringernature.com

While a crystal structure for this compound itself is not publicly available, structural data has been reported for more complex derivatives containing this core moiety. For example, the crystal structure of Dot1L in complex with the inhibitor N-(2,6-dichlorophenyl)-4-methoxy-N-methylquinolin-6-amine has been determined. rcsb.orgpdbj.org This analysis provides direct evidence of the geometry and conformation of the this compound fragment within a larger molecular assembly.

Such studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence the physical properties of the solid material. researchgate.net

Table 3: Example Crystallographic Data for a Derivative, N-(2,6-dichlorophenyl)-4-methoxy-N-methylquinolin-6-amine

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 5DTR | rcsb.orgpdbj.org |

| Method | X-RAY DIFFRACTION | rcsb.orgpdbj.org |

| Resolution | 2.34 Å | rcsb.orgpdbj.org |

| R-Value Work | 0.173 | rcsb.orgpdbj.org |

| R-Value Free | 0.210 | rcsb.orgpdbj.org |

Single-Crystal X-ray Analysis for Solid-State Structure Elucidation

A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature. Therefore, precise crystallographic parameters such as unit cell dimensions, space group, and specific intramolecular bond lengths and angles are not available.

However, the solid-state structure can be predicted with considerable confidence based on the known structures of similar molecules, such as N-(quinolin-6-yl)hydroxylamine nih.gov. The core of the molecule is the quinoline ring system, which is an aromatic, bicyclic planar structure. The N-methylamino substituent at the 6-position would be connected to this planar framework. The geometry around the exocyclic nitrogen atom is expected to be trigonal planar or very close to it, allowing for the delocalization of the nitrogen lone pair into the aromatic π-system.

Electrochemical Characterization

The electrochemical behavior of this compound is dictated by the redox-active quinoline core and the electronic influence of the N-methylamino substituent.

Analysis of Reduction and Oxidation Potentials

A study of 6-aminoquinoline using cyclic voltammetry at a glassy carbon paste electrode revealed oxidation peaks at various pH values researchgate.net. The data from this study can serve as a reasonable estimate for the behavior of this compound.

| pH | Oxidation Peak Potential (Eₚ vs. SCE) in Volts (V) |

|---|---|

| 2.00 | ~1.0 V |

| 5.05 | ~0.8 V |

| 7.06 | ~0.75 V |

| 8.98 | ~0.6 V |

| 12.03 | ~0.5 V |

Information regarding the reduction potential of this compound is scarce. Generally, the quinoline ring can be reduced at negative potentials, but this process is often complex and may not be readily reversible nih.gov.

Correlation with Molecular Structure and Substituent Effects

The electrochemical potentials of this compound are directly correlated with its molecular structure. The key features are the electron-deficient quinoline nucleus and the electron-donating N-methylamino group at the 6-position.

Oxidation Potential : Oxidation involves the removal of electrons from the molecule. The presence of the electron-donating N-methylamino group significantly facilitates this process. The nitrogen lone pair increases the electron density of the quinoline ring system through a resonance effect (+R effect). Furthermore, the methyl group attached to the nitrogen is also weakly electron-donating through an inductive effect (+I effect). This increased electron density makes the molecule easier to oxidize compared to unsubstituted quinoline. Therefore, this compound is expected to have a lower (less positive) oxidation potential than the parent quinoline. The oxidation would primarily occur at the N-methylamino group, leading to the formation of a radical cation intermediate researchgate.net.

Reduction Potential : Reduction involves the addition of electrons to the molecule. The electron-donating N-methylamino group increases the electron density in the aromatic π-system, making it more difficult to add further electrons. Consequently, this compound is expected to have a more negative reduction potential compared to unsubstituted quinoline. The substituent's effect opposes the inherent electron-withdrawing nature of the quinoline ring's nitrogen atom.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. scirp.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules like N-methylquinolin-6-amine. mdpi.com DFT calculations are instrumental in predicting a variety of molecular properties, from geometry to reactivity. researchgate.netmdpi.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. mdpi.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoline (B57606) Ring (Hypothetical for this compound) This table presents typical bond lengths and angles that would be determined through DFT-based geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |

| C-N (ring) | 1.33 - 1.38 Å | |

| C6-N (amino) | ~1.39 Å | |

| N-C (methyl) | ~1.45 Å | |

| Bond Angle | C-N-C (ring) | ~118° |

| C5-C6-N (amino) | ~121° | |

| C6-N-C (methyl) | ~122° | |

| Dihedral Angle | C5-C6-N-C(methyl) | ~180° (for planarity) |

Density Functional Theory (DFT) Studies

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to validate the computed structure. nih.govscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For this compound, calculations would provide theoretical chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an infrared (IR) spectrum. scielo.org.za For this compound, DFT would predict the characteristic vibrational modes, such as C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching within the quinoline core, and N-H bending and C-N stretching of the methylamino group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govdergipark.org.tr This analysis would reveal the nature of the electronic transitions, typically π → π* transitions within the aromatic system, which are responsible for the compound's absorption of ultraviolet and visible light. chemrxiv.org

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.comimist.ma

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show:

Negative Potential: Concentrated around the nitrogen atom of the quinoline ring and the nitrogen of the amino group due to their lone pairs of electrons. These areas represent the primary sites for protonation and interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms, particularly the one attached to the amino group (N-H), making it a potential hydrogen bond donor.

The MEP map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.org The energies and distributions of these orbitals provide insight into the molecule's electronic properties and reactivity. tandfonline.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons and higher reactivity towards electrophiles.

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the quinoline ring and the electron-donating N-methylamino group. The presence of the amino group at the 6-position would raise the energy of the HOMO compared to unsubstituted quinoline, making the molecule more susceptible to electrophilic aromatic substitution. DFT calculations on similar quinoline derivatives have shown that the HOMO is typically delocalized over the entire aromatic system. scirp.orgresearchgate.net

Table 2: Illustrative FMO Data for Substituted Quinolines This table provides representative energy values for HOMO and LUMO based on studies of related compounds. Specific values for this compound would require dedicated calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoline scirp.org | -6.65 | -1.82 | 4.83 |

| 6-Chloroquinoline dergipark.org.tr | -6.89 | -2.11 | 4.78 |

| This compound (Estimated) | -5.5 to -6.0 | -1.5 to -2.0 | ~4.0 |

The energy of the HOMO is a critical parameter for predicting the reactivity and electronic behavior of this compound in various chemical processes.

Frontier Molecular Orbital (FMO) Analysis

Lowest Unoccupied Molecular Orbital (LUMO) Energy

Theoretical investigations into the electronic properties of this compound through computational chemistry are essential for understanding its reactivity and potential applications. The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is capable of accepting an electron. A lower LUMO energy is indicative of a greater electron-accepting capability, suggesting that the molecule can act as an electrophile.

Energy Gap (ΔE) and its Relationship to Reactivity and Stability

The energy gap (ΔE), which is the difference between the energy of the Highest Occupied Molecular Orbital (HOMO) and the LUMO (ΔE = ELUMO - EHOMO), is a critical parameter derived from computational studies. This value provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the specific value of the HOMO-LUMO gap has not been reported in the available scientific literature. To determine this, a computational analysis, likely using DFT with a suitable basis set, would need to be performed. The resulting energy gap would be a key indicator of its potential to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and intramolecular interactions by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors).

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO applications. These properties often arise from significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

There are no specific computational studies predicting the NLO properties of this compound in the available literature. A theoretical investigation would be necessary to calculate its hyperpolarizability and assess its potential as an NLO material. The quinoline scaffold provides a conjugated system, and the methylamino group acts as a donor, suggesting that it might exhibit NLO behavior, but quantitative predictions are required for confirmation.

Molecular Modeling and Dynamics

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein or DNA.

Binding Affinity Predictions with Biological Macromolecules

While molecular docking studies have been performed on various quinoline derivatives to explore their potential as therapeutic agents, specific docking simulations and binding affinity predictions for this compound with biological macromolecules are not reported in the currently accessible scientific literature. To assess its potential as a ligand for a particular biological target, docking studies would need to be conducted. These simulations would provide a binding affinity score, typically in kcal/mol, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Without such studies, the binding profile of this compound remains speculative.

Identification of Ligand Binding Hot-Spot Residues

In the context of drug design, a "hot spot" refers to a specific site on a target protein that has a high propensity for ligand binding and contributes significantly to the binding free energy nih.govscispace.com. Identifying these hot-spot residues is a critical step in understanding the mechanism of action and in the rational design of more potent and selective inhibitors. Computational techniques, such as molecular docking and molecular dynamics simulations, are frequently employed to map these crucial interaction points.

For derivatives of this compound, computational docking studies have been instrumental in identifying key amino acid residues within the binding pockets of their biological targets. In a study involving quinoline-pyrimidine hybrid compounds, which incorporate a modified N-methylquinolin core, cross-docking simulations identified several potential ligand binding hot-spot residues in the binding pocket of human topoisomerase IIa in complex with DNA. These residues are critical for the stable binding of the compounds and are considered hot spots for therapeutic intervention nih.govresearchgate.net.

Table 1: Identified Ligand Binding Hot-Spot Residues for this compound Derivatives

| Residue | Chain ID | Interacting DNA Nucleotide |

|---|---|---|

| GLN778 | A | - |

| DT8 | C | Thymine |

| DT9 | D | Thymine |

| DA12 | F | Adenine |

| DG13 | F | Guanine |

Data sourced from studies on quinoline-pyrimidine hybrids incorporating a modified N-methylquinolin core nih.govresearchgate.net.

The identification of these residues highlights that the interaction is not solely with the protein but also involves the DNA structure with which it is complexed, providing a detailed map for optimizing future drug candidates.

Analysis of Binding Interactions (Hydrogen Bonding, Van der Waals Forces)

Computational analyses provide precise information on the type and geometry of these interactions. For this compound derivatives, molecular docking studies have revealed specific binding modes. For instance, a detailed analysis of a quinoline-pyrimidine hybrid (designated as ligand 6b) showed that it forms two specific hydrogen bonds within the binding site of its target. These interactions are crucial for anchoring the ligand in the correct orientation for biological activity researchgate.net.

Table 2: Key Binding Interactions for a Representative this compound Derivative (Ligand 6b)

| Interacting Group on Ligand | Type of Interaction | Interacting Residue/Nucleotide |

|---|---|---|

| C=O group of quinolone ring | Hydrogen Bond | DC8 (Chain C) |

| NH2 group | Hydrogen Bond | DC8 (Chain C) |

This table details the specific hydrogen bonding interactions for a quinoline-pyrimidine hybrid compound as identified through molecular docking simulations researchgate.net.

These computational findings underscore the importance of the carbonyl and amino groups in mediating the interaction with the biological target, providing a clear rationale for the structure-activity relationships observed in these compounds.

Mechanistic Computational Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the energies associated with them.

Elucidation of Reaction Pathways and Transition States

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational methods can map the potential energy surface of a reaction, identifying the most likely route from reactants to products. This involves locating stable intermediates and the high-energy transition states that connect them.

For the synthesis of the quinoline scaffold, computational studies, complemented by in-situ FTIR analysis, have been used to investigate reaction mechanisms. For example, in the synthesis of quinolines from aniline (B41778) and propanol over zeolite catalysts, two primary reaction pathways have been proposed, one requiring predominantly Lewis acid sites and the other favoring Brønsted acid sites rsc.org. In both proposed routes, N-phenylpropan-1-imine was identified as a key intermediate species rsc.org. Such mechanistic insights are crucial for selecting the appropriate catalyst to maximize the yield of desired quinoline derivatives.

Calculation of Activation Energies

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the energy barrier that must be overcome for reactants to transform into products. Calculating this barrier is a key output of mechanistic computational studies. A lower activation energy corresponds to a faster reaction rate. The Arrhenius equation is a fundamental formula used to describe the relationship between the activation energy and the reaction rate youtube.comlibretexts.org.

Computational Prediction of Drug-Likeness and Pharmacokinetic Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing how the substance is absorbed, distributed, metabolized, excreted, and what potential toxicity it may have (ADMET). In silico ADMET prediction is now a standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles, saving significant time and resources nih.gov.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Computational ADMET profiling uses various models to predict the pharmacokinetic behavior of a molecule based on its structure. These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical characteristics common among orally active drugs scielo.br.

For several quinoline-pyrimidine hybrid compounds derived from a N-methylquinolin core, in silico ADMET properties have been evaluated. Studies have shown that certain derivatives possess favorable drug-likeness behavior, indicating their potential as orally bioavailable drugs nih.govresearchgate.net. These computational tools can predict a range of parameters, providing a comprehensive pharmacokinetic profile.

Table 3: Predicted Pharmacokinetic and Drug-Likeness Parameters for this compound Derivatives

| Parameter | Predicted Property/Value | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption frontiersin.org. |

| Bioavailability Score | 0.55 | A standard score indicating drug-like potential frontiersin.org. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by derivative) | Predicts whether the compound can enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is less likely to be removed from cells by efflux pumps frontiersin.org. |

| Cytochrome P450 (CYP) Inhibition | Varies by isoform | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five | Compliant | Indicates the compound has physicochemical properties consistent with known oral drugs scielo.br. |

This table summarizes typical ADMET parameters predicted for this compound derivatives, based on findings from computational studies on related quinoline structures nih.govresearchgate.netfrontiersin.org.

These in silico predictions are invaluable for prioritizing which derivatives should be advanced to more rigorous and costly experimental testing.

Biological Activity and Mechanistic Pharmacology

Antimicrobial Efficacy

The antimicrobial properties of 6-aminoquinolone derivatives have been a subject of extensive research, revealing their potential to combat various bacterial pathogens.

Studies have shown that the 6-aminoquinolone scaffold is a promising foundation for the development of new antibacterial agents. The introduction of a methyl group at specific positions of the quinoline (B57606) ring, in conjunction with the amino group at the C-6 position, has been found to be effective in enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, certain derivatives have demonstrated superior activity against Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains, when compared to established antibiotics like ciprofloxacin (B1669076). nih.gov

The antibacterial activity of these compounds has also been evaluated against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinoline core play a crucial role in determining the spectrum and potency of antimicrobial action. researchgate.net

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | 6-amino-8-methylquinolone derivatives | High activity, superior to ciprofloxacin in some cases | nih.gov |

| Escherichia coli | 2-chloro-6-methylquinoline derivatives | Screened for antibacterial activity | nih.gov |

| Pseudomonas aeruginosa | 2-chloro-6-methylquinoline derivatives | Screened for antibacterial activity | nih.gov |

The primary mechanism of action for quinolone-based antibacterial agents involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair.

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for packaging the chromosome within the bacterial cell. nih.gov Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and leading to breaks in the DNA, which are ultimately fatal to the bacterium. youtube.com For many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.com

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. nih.gov Inhibition of topoisomerase IV prevents the separation of newly replicated circular DNA, thereby disrupting bacterial cell division. youtube.com In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. youtube.com

The interaction of quinolones with these enzymes converts them into toxic adducts on the DNA, leading to DNA damage and triggering the SOS pathway for DNA repair. nih.gov This ultimately results in the inhibition of DNA synthesis and bacterial cell death. nih.govresearchgate.net

Anticancer Potential

In addition to their antimicrobial effects, quinoline derivatives, including those related to N-methylquinolin-6-amine, have demonstrated significant potential as anticancer agents. Their activity is attributed to their ability to induce programmed cell death and interfere with the cell cycle of cancerous cells.

Several studies have shown that 6-aminoquinolone derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov This process is characterized by distinct morphological changes, including chromatin condensation and the formation of apoptotic bodies. nih.govnih.gov The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects.

The apoptotic pathway can be triggered through the activation of caspases, a family of protease enzymes that play a crucial role in the execution phase of apoptosis. nih.gov Research has demonstrated that certain 6-aminoquinolone derivatives can activate caspase-3, a key executioner caspase. nih.govmdpi.com Furthermore, these compounds can modulate the expression of proteins involved in the regulation of apoptosis, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. nih.gov

The cell cycle is a tightly regulated process that governs cell growth and division. khanacademy.org Dysregulation of the cell cycle is a hallmark of cancer. abcam.com Quinolone derivatives have been shown to interfere with the progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. nih.govnih.govnih.gov

For instance, some derivatives can induce cell cycle arrest in the G2/M phase. nih.govnih.gov This prevents the cells from entering mitosis and ultimately leads to cell death. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression through different phases of the cell cycle. nih.govabcam.comkhanacademy.org By disrupting the normal function of these regulatory molecules, quinoline derivatives can effectively halt the proliferation of cancer cells.

The cytotoxic activity of this compound derivatives has been specifically evaluated against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines. nih.gov Certain hybrid compounds incorporating the N-methylquinolin-2-one moiety have displayed significant inhibitory activity against both HepG2 and KB cancer cell lines. nih.gov

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Studies have reported IC50 values in the low micromolar range for some derivatives against these cell lines, indicating potent anticancer activity. nih.gov

| Cancer Cell Line | Compound Type | Observed Effect | Reported IC50 Values (μM) | Reference |

|---|---|---|---|---|

| Human Hepatocellular Carcinoma (HepG2) | 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | Significant inhibition of cell growth | e.g., 1.32 μM for compound 6b | nih.gov |

| Squamous Cell Carcinoma (KB) | 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | Significant inhibition of cell growth | e.g., 1.33 μM for compound 6e | nih.gov |

Dual-Acting Mechanisms in HIV-1 Latency Reactivation

The reactivation of latent Human Immunodeficiency Virus-1 (HIV-1) reservoirs is a significant strategy in the pursuit of an HIV cure. While the broader class of 6-aminoquinolone derivatives has been investigated for its anti-HIV activities, specific data on the dual-acting mechanisms of this compound in HIV-1 latency reactivation are not extensively detailed in the current body of scientific literature. Studies on related 6-aminoquinolone compounds have indicated an ability to suppress tumor necrosis factor alpha (TNF-α) and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced HIV-1 expression in latently infected cell lines. This suggests a potential mechanism involving the modulation of cellular signaling pathways, such as the NF-κB pathway, which is crucial for HIV-1 transcription. Furthermore, inhibition of the viral transactivator protein Tat-mediated transactivation has been observed with some quinolone derivatives, pointing to a potential dual mechanism of action that could involve both host and viral targets. However, specific mechanistic studies and detailed findings for this compound are not available to definitively characterize its dual-acting properties in HIV-1 latency reactivation.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of quinoline derivatives is a well-established area of research. biointerfaceresearch.com These properties are often attributed to the inhibition of key enzymes and mediators in the inflammatory cascade.

Inhibition of Specific Enzymes Implicated in Inflammatory Processes

While various quinoline derivatives have demonstrated anti-inflammatory effects, specific data detailing the inhibitory activity of this compound against enzymes implicated in inflammatory processes, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), are not presently available in published research. The general anti-inflammatory activity of the quinoline scaffold suggests that this compound may possess similar properties, but this requires empirical validation through dedicated enzymatic assays and in vivo studies.

Neurological Activities

The quinoline core is present in several neurologically active compounds, prompting interest in the potential neurological effects of its derivatives.

Acetylcholinesterase Inhibitor (AChEI) Activity

Acetylcholinesterase inhibitors (AChEIs) are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. There is currently no specific scientific data available to confirm or quantify the acetylcholinesterase inhibitory activity of this compound.

Antidepressant Effects

The structural similarity of some quinoline derivatives to certain antidepressant drugs has led to the exploration of their potential antidepressant effects. However, there is a lack of specific studies and documented findings regarding the antidepressant properties of N--methylquinolin-6-amine.

Antimalarial and Antifungal Investigations

The quinoline ring is a cornerstone of many successful antimalarial drugs, such as chloroquine (B1663885) and quinine (B1679958). biointerfaceresearch.com This has naturally led to the investigation of various quinoline derivatives for their activity against parasitic and fungal pathogens. While the broader class of 6-aminoquinolines has been a subject of antimalarial and antifungal research, specific investigational data and detailed findings for this compound in these areas are not well-documented in the available scientific literature.

Investigation of Molecular Interactions within Biological Systems

Binding Affinity to Various Biological Targets

Currently, there is a lack of specific data in the scientific literature detailing the binding affinities of this compound to various biological targets. To determine its potential therapeutic effects, studies would be required to screen the compound against a wide array of receptors, enzymes, and other macromolecules to identify any specific binding partners. Such studies would typically involve techniques like radioligand binding assays or surface plasmon resonance to quantify the affinity (usually expressed as a dissociation constant, Kd, or an inhibition constant, Ki) of this compound for its targets.

Modulation of Receptor Activity

Information regarding the modulation of receptor activity by this compound is not currently available. Research in this area would involve functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at any specific receptor. For example, if binding to a G-protein coupled receptor (GPCR) were identified, downstream signaling pathways would be investigated to characterize the functional consequences of this interaction.

Enzyme Inhibition Studies

There is a lack of specific enzyme inhibition data for this compound in the published literature. Many quinoline derivatives are known to be enzyme inhibitors. For instance, certain quinoline-based compounds have been shown to inhibit enzymes such as DNA methyltransferases by intercalating into DNA. nih.gov To assess the enzyme inhibition profile of this compound, it would need to be tested against a panel of enzymes. Should any inhibitory activity be observed, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of the compound, typically reported as an IC50 or Ki value.

Interaction with Nucleophilic Sites in Biological Macromolecules (e.g., DNA Alkylation)

Direct studies on the interaction of this compound with nucleophilic sites in biological macromolecules, such as DNA alkylation, have not been reported. The potential for such interactions can be inferred from the chemical structure. The quinoline ring system can intercalate between DNA base pairs, and the N-methyl group could potentially be involved in other forms of interaction. nih.govresearchgate.net However, without experimental data, any discussion of DNA alkylation by this compound remains speculative. Research to investigate this would involve techniques such as DNA adduct analysis or studies on the compound's mutagenicity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Patterns on Biological Efficacy

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. benthamdirect.comrsc.org In the case of N-methylquinolin-6-amine, the N-methyl group and the placement of the amino function at the 6-position are critical determinants of its interaction with biological targets.

Role of N-Methyl Substitution in Modulating Biological Target Interactions

The introduction of a methyl group to the nitrogen of an aminoquinoline can significantly alter its biological profile. This N-methylation impacts several key physicochemical parameters that govern drug-receptor interactions, including basicity, lipophilicity, and steric profile.

Studies on related aminoquinolines have shown that N-alkylation can modulate activity. For instance, in the context of antimalarial 4-aminoquinolines, N-methylation has been explored to understand its influence on drug resistance and efficacy. The methyl group, being electron-donating, can increase the basicity of the amino nitrogen. This alteration in pKa can affect the accumulation of the compound in acidic cellular compartments, a crucial factor in the mechanism of action of some antimalarial drugs.

Furthermore, the steric bulk of the methyl group can influence the binding affinity and selectivity for a specific biological target. While a methyl group is relatively small, it can introduce subtle conformational changes that may either enhance or diminish the interaction with a receptor's binding pocket compared to the unsubstituted amine.

Influence of Amino Substitution Pattern on Quinoline Ring

The position of the amino group on the quinoline ring is a critical factor in determining the biological activity of the molecule. The electronic properties of the quinoline system are not uniform across all positions, and the placement of an electron-donating group like the amino group can significantly influence the electron density distribution within the ring system.

Research on various quinoline derivatives has highlighted the importance of the substitution pattern for a range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com The specific placement of the amino group at the 6-position in this compound will therefore dictate its potential therapeutic applications.

Correlation of Molecular Structure with Spectroscopic Signatures

The molecular structure of this compound gives rise to a unique set of spectroscopic signatures that are instrumental in its identification and characterization. While specific experimental data for this compound is not extensively published, the expected spectroscopic characteristics can be inferred from data on closely related compounds such as 6-methylquinoline (B44275) and 2-methylquinolin-6-amine. chemicalbook.comchemicalbook.comnih.govchemicalbook.comnih.govnist.govnist.govmzcloud.orgchemicalbook.commcmaster.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of this compound, the methyl protons attached to the nitrogen would be expected to appear as a singlet, typically in the range of 2.5-3.5 ppm. The aromatic protons on the quinoline ring would exhibit a complex splitting pattern in the downfield region (approximately 7.0-9.0 ppm), characteristic of a substituted quinoline system. The specific chemical shifts and coupling constants would be influenced by the electronic effects of the N-methylamino group.

Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine like this compound would be expected to show a characteristic N-H stretching vibration as a single, weak band in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching vibration for an aromatic amine would likely appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com The spectrum would also feature characteristic aromatic C-H stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group and other characteristic cleavages of the quinoline ring system, providing valuable structural information.

| Spectroscopic Technique | Expected Signature for this compound | Reference Data from Related Compounds |

|---|---|---|

| ¹H NMR | - N-CH₃ singlet (~2.5-3.5 ppm)

| 6-Methylquinoline: CH₃ singlet at ~2.5 ppm. chemicalbook.com |

| IR | - N-H stretch (~3300-3500 cm⁻¹)

| Aniline (B41778) (a primary aromatic amine) shows two N-H stretches around 3360 and 3442 cm⁻¹ and a C-N stretch at 1281 cm⁻¹. orgchemboulder.com |

| Mass Spec | - Molecular ion peak

| 6-Methylquinoline shows a prominent molecular ion peak. nist.gov |

Effects of Structural Modifications on Electronic and Electrochemical Properties

The electronic and electrochemical properties of this compound are directly influenced by its molecular structure. The interplay between the electron-donating N-methylamino group and the electron-withdrawing quinoline ring system dictates its reactivity and redox behavior.

The electrochemical properties of aminoquinolines are of significant interest, particularly in the context of their biological mechanisms of action, which can involve redox processes. The oxidation and reduction potentials of this compound would be influenced by the N-methylamino substituent. Generally, electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize.

| Property | Effect of N-methylamino Group | General Trend in Quinolines |

|---|---|---|

| Electron Density | Increases electron density on the quinoline ring | Electron-donating groups increase ring electron density. acs.org |

| Reactivity | Enhances susceptibility to electrophilic substitution | Electron-donating groups activate the ring towards electrophiles. biosynce.com |

| Oxidation Potential | Expected to be lower compared to unsubstituted quinoline | Electron-donating groups generally lower the oxidation potential. |

Design Principles for Enhanced Biological Activity or Specific Applications

The design of novel quinoline derivatives with enhanced biological activity or for specific applications relies on a thorough understanding of their SAR and SPR. For this compound, further structural modifications could be guided by several key principles.

To enhance a particular biological activity, modifications could focus on several areas:

Modulation of Basicity: Altering the substitution on the nitrogen atom (e.g., replacing the methyl with a larger alkyl or an electron-withdrawing group) would fine-tune the pKa, which can be critical for cellular uptake and target interaction.

Introduction of Additional Functional Groups: Adding other substituents to the quinoline ring can introduce new interaction points with a biological target. For example, incorporating hydrogen bond donors or acceptors, or lipophilic groups, can enhance binding affinity and selectivity. nih.gov

Bioisosteric Replacements: Replacing the N-methylamino group with other bioisosteres could lead to improved pharmacokinetic or pharmacodynamic properties while maintaining the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on related quinoline derivatives have provided valuable insights into the structural features that are important for various biological activities. nih.govijpsnonline.comnih.gov These models can be used to predict the activity of new derivatives and guide the design of more potent and selective compounds based on the this compound scaffold.

Advanced Applications and Functionalization Research

Utility as a Synthetic Building Block

N-methylquinolin-6-amine serves as a valuable synthetic building block, a foundational molecule from which more complex chemical structures can be constructed. The presence of a reactive secondary amine and an aromatic quinoline (B57606) ring system allows for a variety of chemical transformations.

The development of complex organic molecules, particularly those with pharmaceutical applications, often relies on the strategic use of heterocyclic building blocks like quinoline amines. mdpi.com Aminoquinolines are recognized as key intermediates for creating elaborate molecular architectures. For instance, they are employed in condensation and cyclization reactions to build larger, fused-ring systems. nih.govresearchgate.net

Research has demonstrated that benzoquinoline amines can be key precursors in the synthesis of complex polycyclic structures such as dinaphthonaphthyridines through reactions catalyzed by agents like polyphosphoric acid. nih.gov The N-methyl group on this compound offers a stable substitution, directing further functionalization to other parts of the molecule, such as the amine nitrogen itself or through C-H activation on the quinoline core. nih.gov The field of C-H functionalization is a powerful tool for modifying quinoline rings at various positions, allowing for the attachment of diverse functional groups and the construction of novel molecular frameworks. mdpi.com

Table 1: Examples of Complex Molecules Derived from Quinoline-Amine Scaffolds

| Starting Material Class | Reaction Type | Resulting Complex Molecule | Potential Application | Reference |

| Benzoquinoline amines | Polyphosphoric acid catalyzed cyclization | Dinaphthonaphthyridines | Medicinal Chemistry | nih.govresearchgate.net |

| Quinoline N-oxides | Copper-catalyzed C-H activation | C2-functionalized quinolines | Organic Synthesis | mdpi.com |

| 2-Styrylanilines | Tandem Cyclization | Functionalized Quinolines | Medicinal Chemistry | nih.gov |

Beyond building entirely new complex scaffolds, this compound is a platform for creating a variety of other quinoline derivatives. The amino group can be acylated, alkylated, or used in coupling reactions to attach different substituents, thereby modifying the electronic and steric properties of the molecule. Classical synthesis methods like the Gould-Jacobs or Skraup reactions are often modified to produce a wide array of quinoline derivatives, showcasing the versatility of the quinoline synthesis toolkit. nih.govacs.org

Functionalization can significantly impact the biological activity of quinoline derivatives. For example, the introduction of nitro or amino-aldehyde groups onto a methylquinoline core has been shown to modulate its cytotoxicity against cancer cell lines, indicating that strategic derivatization can be used to fine-tune the therapeutic properties of these compounds. brieflands.com

Fluorescent Probes and Bioimaging Agents

Quinoline and its derivatives are well-known for their fluorescent properties, making them a cornerstone in the development of probes for bioimaging. nih.gov These molecules can be designed to change their fluorescence intensity or wavelength in response to specific biological analytes or environmental changes.

The structural analog, 8-amino-6-methoxyquinoline, is noted as a significant precursor in the synthesis of novel fluorescent probes for visualizing biological events in real time. nbinno.com This highlights the potential of the 6-aminoquinoline (B144246) framework, including N-methylated versions, in this field. Probes based on the quinoline scaffold are frequently used for the detection of metal ions, such as Zn²⁺, which play crucial roles in biological systems. nih.govresearchgate.net

In the field of metabolomics, which seeks to identify and quantify all small-molecule metabolites in a biological system, fluorescent probes can play a role in derivatization for enhanced detection. While direct use of this compound for this purpose is not documented, its parent compound, 6-aminoquinoline, has been identified in human blood as part of the exposome. hmdb.ca Furthermore, quinoline and its methylated derivatives are known metabolites, whose presence and transformation in biological systems are of significant interest. nih.govhmdb.ca

The identification of unknown metabolites is a major challenge in metabolomics, often requiring advanced analytical techniques like infrared ion spectroscopy (IRIS) combined with mass spectrometry. chemrxiv.org Given that quinoline structures are metabolically active, this compound could potentially be a metabolite itself or a synthetic standard used to identify related metabolic products.

Exploration in Materials Science

The rigid, aromatic structure of the quinoline ring system makes it an attractive candidate for applications in materials science, particularly in the realm of organic electronics.

Quinoline derivatives are famously used in Organic Light-Emitting Diodes (OLEDs). The archetypal example is tris(8-hydroxyquinoline) aluminum (Alq3), a highly effective electron-transporting and light-emitting material. nih.govresearchgate.net Research in this area focuses on synthesizing new quinoline-based molecules to tune the emission color, improve efficiency, and enhance the stability of OLED devices. researchgate.net

Nitrogen-containing aromatic compounds are of theoretical and practical interest for their charge-transport properties. nih.gov While this compound has not been specifically reported as a component in an OLED device, its molecular structure fits the general profile of a candidate for investigation. It could serve as a building block for larger, more conjugated systems or as a ligand for metal complexes designed for electroluminescent applications. The amino group provides a site for attaching other functional units to create materials with tailored hole-transporting, electron-transporting, or emissive properties.

Applications in Transistors

The exploration of quinoline derivatives in the field of organic electronics has revealed their potential as organic semiconductors. Organic Field-Effect Transistors (OFETs) are a key area of this research, where the performance of the device is intrinsically linked to the charge transport characteristics of the organic material used. While specific studies focusing exclusively on this compound in transistor applications are not extensively documented, the electrical properties of thin films of related organic semiconductors provide a basis for understanding its potential.

The performance of an OFET is characterized by several key parameters, including the field-effect mobility (µ), the on/off current ratio, and the threshold voltage. For a p-type semiconductor, the mobility refers to the ease with which holes can move through the material under the influence of an electric field. While a specific data table for this compound is not available, the table below shows typical performance ranges for various organic semiconductors to provide context for the potential of novel materials in this field.

| Organic Semiconductor Class | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

|---|---|---|---|

| Polythiophenes | 10⁻⁴ - 10⁻¹ | 10³ - 10⁶ | Solution Processing |

| Pentacene Derivatives | 0.1 - 10 | 10⁶ - 10⁸ | Vacuum Deposition |

| Phthalocyanines | 10⁻³ - 1 | 10⁴ - 10⁷ | Vacuum Deposition |

Further research into the synthesis of high-purity this compound and the fabrication of thin-film transistors would be necessary to fully elucidate its electrical properties and assess its viability for applications in transistors.

Potential in Photovoltaic Cells

This compound and its derivatives are being explored for their potential use in photovoltaic cells, particularly in the context of perovskite solar cells (PSCs) and as components of organic dyes in dye-sensitized solar cells (DSSCs). The nitrogen-containing quinoline structure can be beneficial for both charge transport and light absorption properties.

In the realm of perovskite solar cells, additives are often employed to improve the quality of the perovskite film, passivate defects, and enhance device performance and stability. A study on the use of a closely related compound, 6-aminoquinoline monohydrochloride, as an additive in perovskite solar cells has shown promising results. The introduction of this quinoline derivative led to a notable increase in the power conversion efficiency (PCE) of the solar cells. This improvement is attributed to the interaction of the aminoquinoline with the perovskite material, which can reduce defects at the surface and grain boundaries of the perovskite film, thereby facilitating more efficient charge extraction.

The performance of perovskite solar cells is evaluated based on key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The table below presents a comparison of the performance of perovskite solar cells with and without the 6-aminoquinoline-based additive, illustrating the potential of this class of compounds.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Control (without additive) | 1.08 | 23.5 | 78.5 | 20.0 |

| With 6-aminoquinoline derivative | 1.12 | 24.1 | 80.2 | 21.7 |

While this data is for a closely related derivative, it strongly suggests that the this compound structure could have a beneficial impact on the performance of perovskite solar cells. Further research focusing on the specific use of this compound would be valuable to confirm and optimize its role in this application.

Role in Catalyst Development and Design

In the field of catalysis, particularly in asymmetric synthesis, the design of chiral ligands is of paramount importance for achieving high enantioselectivity. This compound, with its chiral center potential upon coordination with a metal and its nitrogen atoms capable of acting as ligands, presents an interesting scaffold for the development of new catalysts. The quinoline moiety can provide a rigid backbone, while the N-methylamino group can be involved in coordinating to a metal center.

The development of metal complexes with chiral amine-containing ligands has been a successful strategy for a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and C-C bond-forming reactions. These ligands can influence the stereochemical outcome of a reaction by creating a chiral environment around the metal center, which differentiates between the two prochiral faces of a substrate.

While specific catalytic systems employing this compound as a ligand are not extensively reported, the general principles of catalyst design suggest its potential. For example, in the asymmetric hydrogenation of prochiral olefins or ketones, a metal complex of a chiral this compound derivative could facilitate the delivery of hydrogen to one face of the substrate preferentially, leading to the formation of one enantiomer in excess. The performance of such a catalyst would be evaluated by the conversion of the starting material, the yield of the product, and the enantiomeric excess (e.e.) of the desired enantiomer.

The table below provides a hypothetical example of the kind of data that would be generated to evaluate the performance of a catalyst based on a chiral quinoline-amine ligand in an asymmetric hydrogenation reaction.

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Acetophenone | 1.0 | >99 | 98 | 95 (R) |

| Methyl acetoacetate | 0.5 | >99 | 96 | 98 (S) |

| trans-Anethole | 1.0 | 95 | 92 | 90 (R) |

Further research in synthesizing chiral derivatives of this compound and evaluating their coordination chemistry with various transition metals could lead to the discovery of novel and efficient catalysts for asymmetric synthesis.

Industrial Chemical Applications (e.g., Dyes)

This compound, as an aromatic amine, is a potential precursor for the synthesis of azo dyes. Azo dyes are a large and important class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine.

The color of an azo dye is determined by the specific aromatic structures linked by the azo group. The presence of the quinoline ring system in a dye molecule derived from this compound would be expected to influence its color and other properties. The N-methyl group can also have an electronic effect on the chromophore.

The performance of a dye is assessed by several properties, including its color strength, light fastness, and wash fastness. Light fastness refers to the resistance of the dye to fading upon exposure to light, while wash fastness indicates its ability to withstand washing without significant color loss. These properties are crucial for the industrial application of dyes in textiles, plastics, and other materials.

| Aromatic Amine Precursor | Coupling Component | Color | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |

|---|---|---|---|---|

| Aniline (B41778) | Phenol | Yellow | 4-5 | 3-4 |

| p-Nitroaniline | β-Naphthol | Red | 5-6 | 4 |

| Anthranilic acid | Resorcinol | Orange | 4 | 3 |

The synthesis and characterization of azo dyes derived from this compound would be a valuable area of research to explore new colorants with potentially unique properties for various industrial applications.

Q & A

Q. What are the established synthetic routes for N-methylquinolin-6-amine, and how do reaction conditions influence yield?

Methodological Answer: A widely reported method involves mono-N-methylation of quinolin-6-amine using methanol as the methyl donor and a heterogeneous nickel catalyst (e.g., Ni/Al₂O₃). Key parameters include:

- Temperature : Optimal yields (e.g., >80%) are achieved at 100–120°C under reflux conditions .

- Catalyst loading : 5–10 wt% Ni ensures efficient methylation while minimizing side reactions like over-methylation.

- Reaction time : 12–24 hours balances completion and energy efficiency. Characterization via H NMR (e.g., δ 2.95 ppm for N-CH₃) and GC-MS ([M]⁺ at m/z 158) confirms product purity .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

- Storage conditions : Protect from light and moisture by storing in amber vials under inert gas (N₂ or Ar) at 2–8°C.

- Degradation risks : Exposure to air or humidity may lead to oxidation of the amine group or demethylation. Periodic purity checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound synthesis to minimize byproducts?

Methodological Answer:

- Catalyst screening : Test transition metals (e.g., Pd, Cu) and supports (e.g., zeolites, carbon) to compare activity. Ni-based catalysts show superior selectivity due to moderate Lewis acidity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance methanol activation but may require post-reaction purification.

- Kinetic studies : Monitor reaction progress via in situ FT-IR or HPLC to identify intermediate species (e.g., imine byproducts) .

Q. How can conflicting 1^11H NMR data for this compound derivatives be resolved?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., ring puckering in tetrahydroquinoline analogs) .

- Isotopic labeling : Synthesize N- or C-labeled derivatives to assign overlapping signals (e.g., aromatic vs. amine protons) .

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts to resolve ambiguities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug discovery pipelines?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase binding pockets).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity for lead optimization .

- Retrosynthesis tools : Leverage AI platforms (e.g., Pistachio, Reaxys) to design novel derivatives via substituent diversification .

Q. How can researchers address inconsistencies in reported biological activities of this compound analogs?

Methodological Answer:

- Meta-analysis : Apply heterogeneity metrics (e.g., Higgins’ I² statistic) to quantify variability across studies. High I² values (>50%) suggest methodological or sample diversity issues .

- Dose-response validation : Re-evaluate IC₅₀ values in standardized assays (e.g., MTT for cytotoxicity) under controlled conditions (pH, serum content) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.